Cas no 151345-10-7 (2H-Benzo[a]xanthene-9,10-dione,1,3,4,4a,5,6,6a,12b-octahydro-4,4,6a,12b-tetramethyl-, (4aS,6aS,12bS)-)

2H-Benzo[a]xanthene-9,10-dione,1,3,4,4a,5,6,6a,12b-octahydro-4,4,6a,12b-tetramethyl-, (4aS,6aS,12bS)- structure
151345-10-7 structure
Productnaam:2H-Benzo[a]xanthene-9,10-dione,1,3,4,4a,5,6,6a,12b-octahydro-4,4,6a,12b-tetramethyl-, (4aS,6aS,12bS)-
CAS-nummer:151345-10-7
MF:C21H26O3
MW:326.429346561432
CID:149543
PubChem ID:460087

2H-Benzo[a]xanthene-9,10-dione,1,3,4,4a,5,6,6a,12b-octahydro-4,4,6a,12b-tetramethyl-, (4aS,6aS,12bS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-Benzo[a]xanthene-9,10-dione,1,3,4,4a,5,6,6a,12b-octahydro-4,4,6a,12b-tetramethyl-, (4aS,6aS,12bS)-
    • (4aS,6aS,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6-hexahydrobenzo[a]xanthene-9,10-dione
    • (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione
    • (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo[a]xanthene-9,10-dione
    • Puupehedione
    • Puupehedinone
    • (+)-Puupehedinone
    • 2B8NU9GHV3
    • BDBM50320451
    • CHEMBL1163875
    • DTXSID90164766
    • 2H-Benzo[a]xanthene-9,10-dione, 1,3,4,4a,5,6,6a,12b-octahydro-4,4,6a,12b-tetramethyl-, (4aS,6aS,12bS)-
    • (4aS,6aS,12bS)-1,3,4,4a,5,6,6a,12b-Octahydro-4,4,6a,12b-tetramethyl-2H-benzo[a]xanthene-9,10-dione
    • Puupehedinone, (+)-
    • 151345-10-7
    • (4aS,6aS,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6-hexahydrobenzo(a)xanthene-9,10-dione
    • DTXCID3087257
    • Inchi: InChI=1S/C21H26O3/c1-19(2)7-5-8-20(3)17(19)6-9-21(4)18(20)11-13-10-14(22)15(23)12-16(13)24-21/h10-12,17H,5-9H2,1-4H3
    • InChI-sleutel: QLFLHSQZFRDPFM-UHFFFAOYSA-N
    • LACHT: O=C1C=C2C=C3C(OC2=CC1=O)(C)CCC1C(CCCC31C)(C)C

Berekende eigenschappen

  • Exacte massa: 326.18828
  • Monoisotopische massa: 326.18819469g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 0
  • Complexiteit: 736
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 43.4Ų

Experimentele eigenschappen

  • PSA: 43.37
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.